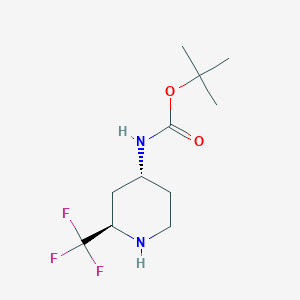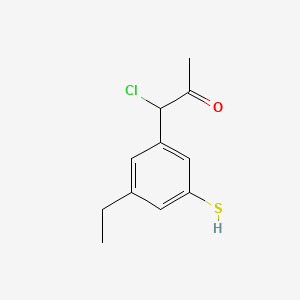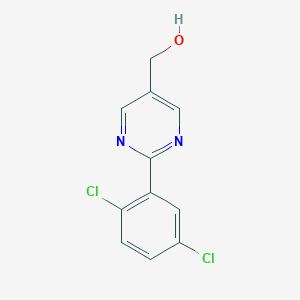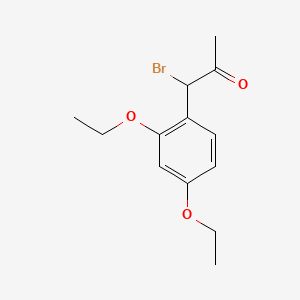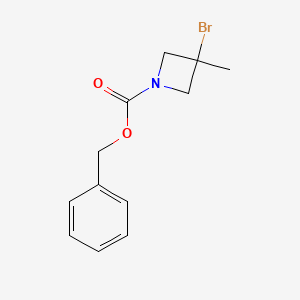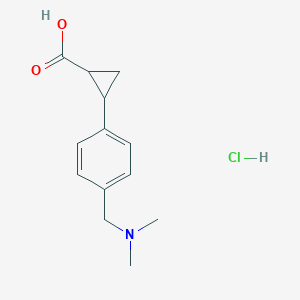
2-(4-((Dimethylamino)methyl)phenyl)cyclopropanecarboxylic acid hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((Dimethylamino)methyl)phenyl)cyclopropanecarboxylic acid hydrochloride is a chemical compound with a complex structure that includes a cyclopropane ring, a dimethylamino group, and a carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((Dimethylamino)methyl)phenyl)cyclopropanecarboxylic acid hydrochloride typically involves multiple steps. One common method includes the reaction of 4-(dimethylaminomethyl)benzyl chloride with cyclopropanecarboxylic acid under basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-(4-((Dimethylamino)methyl)phenyl)cyclopropanecarboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanecarboxylic acid derivatives, while reduction could produce cyclopropanol derivatives.
Scientific Research Applications
2-(4-((Dimethylamino)methyl)phenyl)cyclopropanecarboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-((Dimethylamino)methyl)phenyl)cyclopropanecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the cyclopropane ring may influence the compound’s stability and reactivity. These interactions can lead to various biological effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-((Methylamino)methyl)phenyl)cyclopropanecarboxylic acid
- 2-(4-((Ethylamino)methyl)phenyl)cyclopropanecarboxylic acid
- 2-(4-((Dimethylamino)methyl)phenyl)cyclopropanecarboxylic acid
Uniqueness
2-(4-((Dimethylamino)methyl)phenyl)cyclopropanecarboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H18ClNO2 |
|---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
2-[4-[(dimethylamino)methyl]phenyl]cyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-14(2)8-9-3-5-10(6-4-9)11-7-12(11)13(15)16;/h3-6,11-12H,7-8H2,1-2H3,(H,15,16);1H |
InChI Key |
YMCWOJOYALLBHT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C2CC2C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


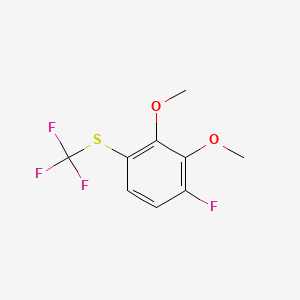
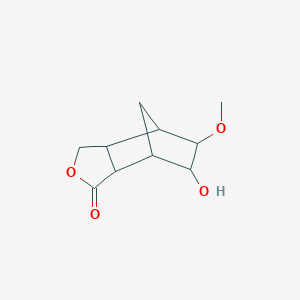
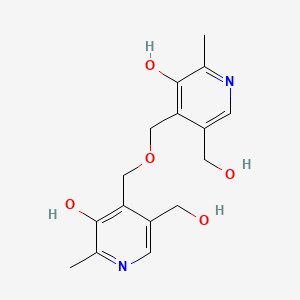
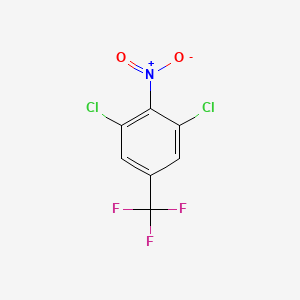
![6-Bromo-8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14038011.png)
